molecular formula C12H15N3O B13429654 (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13429654
M. Wt: 217.27 g/mol
InChI Key: RKDYTZSSOSKTMR-UHFFFAOYSA-N
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Description

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is an organic compound that features a pyrazole ring substituted with an isopropyl group, a pyridine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol can be achieved through a multi-step process. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst (Pd(dppf)Cl2) and sodium carbonate (Na2CO3) in dimethylformamide (DMF) and water. The reaction mixture is heated to 100°C for 2 hours and monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Functionalized pyrazole derivatives.

Scientific Research Applications

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
  • 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the methanol group, which can participate in additional chemical reactions and interactions compared to its analogs. This functional group can enhance the compound’s solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)7-12(14-15)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDYTZSSOSKTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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